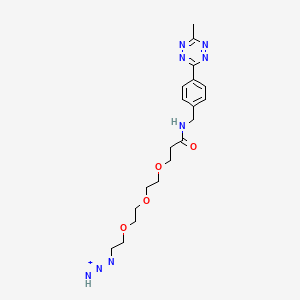

Methyltetrazine-amino-PEG3-azide

Description

Evolution of Bioorthogonal Ligation Strategies in Chemical Biology

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. numberanalytics.com The evolution of these ligation strategies has been marked by a continuous quest for faster kinetics, higher specificity, and greater biocompatibility.

Initial forays into this field included the Staudinger ligation , which involves the reaction of an azide (B81097) with a modified triarylphosphine. bohrium.comnih.govnih.gov While highly selective, its application was often limited by slow reaction rates. acs.org A significant leap forward came with the advent of "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction forms a stable triazole linkage but requires a copper catalyst, which can be toxic to living cells. acs.org

To overcome this limitation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC utilizes strained cyclooctyne (B158145) derivatives that react with azides without the need for a catalyst, making it more suitable for live-cell applications. bohrium.comnih.gov The most recent and kinetically fastest bioorthogonal reaction is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction . numberanalytics.comnih.gov This reaction occurs between an electron-deficient tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), with reaction rates orders of magnitude higher than previous methods, enabling the tracking of dynamic processes in real-time. smolecule.comiris-biotech.debroadpharm.com

Table 1: Comparison of Key Bioorthogonal Ligation Strategies

| Ligation Strategy | Reactive Partners | Key Characteristics | Typical Rate Constant (M⁻¹s⁻¹) |

| Staudinger Ligation | Azide + Phosphine (B1218219) | Highly selective, first-generation bioorthogonal reaction; slow kinetics. | ~0.002 - 0.01 acs.org |

| CuAAC | Azide + Terminal Alkyne | High yield, versatile; requires cytotoxic copper catalyst. | 10¹ - 10³ |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free, suitable for live-cell labeling; moderate to fast kinetics. | 10⁻² - 1 |

| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast kinetics, excellent for in vivo imaging and low concentration applications. | up to 30,000 smolecule.com |

The Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Architectures

Bioconjugation, the process of linking molecules, often involves hydrophobic components that are poorly soluble in the aqueous environments of biological systems. Polyethylene Glycol (PEG) linkers, which are chains of repeating ethylene (B1197577) oxide units, are incorporated into linker designs to mitigate this issue. chempep.comthermofisher.com

The primary benefits of using PEG spacers in bioconjugation include:

Improved Solubility : The hydrophilic nature of the PEG chain enhances the water solubility of hydrophobic molecules. chempep.comaxispharm.com

Enhanced Stability and Reduced Immunogenicity : PEGylation can create a protective hydration shell around a molecule, shielding it from enzymatic degradation and recognition by the immune system. chempep.comaxispharm.com

Reduced Steric Hindrance : The flexible and defined-length nature of PEG spacers provides distance between the conjugated molecules, minimizing steric interference and preserving their biological activity. nih.gov

Favorable Pharmacokinetics : By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance, thereby extending its circulation time in the body. chempep.comrsc.org

The length of the PEG chain is a critical design parameter. Short chains, such as PEG3, offer a balance between providing sufficient spacing and solubility without adding excessive bulk that might impede reactivity.

Conceptual Framework of Heterobifunctional Reagents in Molecular Science

Crosslinking reagents are used to covalently connect two or more molecules. gbiosciences.com They are broadly classified based on their reactive ends. While homobifunctional crosslinkers possess two identical reactive groups, heterobifunctional crosslinkers have two different reactive moieties. creative-biolabs.comaatbio.com This design is fundamental to modern bioconjugation.

The key advantage of heterobifunctional reagents is their ability to facilitate controlled, sequential reactions. creative-biolabs.comaatbio.com A researcher can first react one end of the linker with a specific functional group on one molecule, purify the intermediate, and then initiate the second reaction with a different molecule. This two-step process significantly reduces the formation of unwanted side products, such as self-conjugation or polymerization, which are common issues with single-step reactions using homobifunctional linkers. creative-biolabs.comaatbio.com

This precision is crucial for constructing complex molecular architectures like antibody-drug conjugates (ADCs), immobilizing enzymes on surfaces for biosensors, and probing protein-protein interactions with high fidelity. creative-biolabs.comscbt.com The reactive groups are chosen for their specific reactivity towards common functional groups on biomolecules, such as amines or thiols, or for their participation in bioorthogonal chemistries. creative-biolabs.com

Overview of Methyltetrazine-amino-PEG3-azide as a Pioneering Bioorthogonal Tool

This compound is a prime example of a sophisticated heterobifunctional (or more accurately, heterotrifunctional) reagent designed for advanced bioconjugation. It integrates several key chemical functionalities into a single, versatile molecule:

Methyltetrazine Moiety : This group is the cornerstone of its bioorthogonal reactivity, participating in extremely fast inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (TCO). smolecule.com The methyl group on the tetrazine ring provides a balance of high stability in aqueous media and rapid reaction kinetics. iris-biotech.de

Azide Moiety : The terminal azide group enables participation in a separate, orthogonal "click chemistry" reaction, either the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with an alkyne. smolecule.com This dual reactivity allows for sequential or multi-component labeling strategies.

Amino Group : The primary amine (-NH₂) provides a third point of conjugation. It can readily form stable amide bonds with carboxylic acids, a common functional group in biomolecules, through standard coupling chemistry. broadpharm.com

This multi-faceted design allows researchers to perform multiple, distinct conjugation steps, making it a powerful tool for building complex, well-defined bioconjugates.

Table 2: Physicochemical Properties and Functional Groups of this compound

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₁₉H₂₇N₈O₄⁺ | |

| Molecular Weight | ~431.5 g/mol | |

| Synonym | N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetamide | tcichemicals.com |

| Functional Group 1 | Methyltetrazine : For IEDDA reaction with strained alkenes (e.g., TCO). | smolecule.com |

| Functional Group 2 | Azide : For CuAAC or SPAAC reaction with alkynes. | smolecule.com |

| Functional Group 3 | Amine : For amide bond formation with carboxylic acids. | |

| Spacer | PEG3 : Enhances solubility and reduces steric hindrance. |

Scope and Academic Relevance of Research on this compound

This compound is intended exclusively for research purposes. smolecule.com Its unique combination of three distinct reactive handles makes it a highly valuable reagent in academic and industrial research for a variety of applications. The academic relevance of this compound stems from its ability to facilitate complex experiments that were previously challenging or impossible.

Key research areas where this compound is applied include:

Bioconjugation : Linking various biomolecules together, such as proteins, peptides, and nucleic acids, to create novel functional constructs. smolecule.com

Live-Cell Imaging : The rapid and bioorthogonal nature of the tetrazine ligation allows for the fluorescent labeling and tracking of specific biomolecules in living cells without disrupting cellular functions. smolecule.com

Drug Delivery Systems : Used in the development of targeted drug delivery vehicles, where the different functional groups can be used to attach a targeting ligand, a therapeutic payload, and an imaging agent to a single nanoparticle or polymer. smolecule.com

Development of Advanced Materials : The linker can be used to functionalize surfaces and nanomaterials, creating new biomaterials for diagnostics and nanotechnology.

The study and application of this compound and similar multifunctional linkers continue to push the boundaries of chemical biology, enabling more precise investigation and manipulation of biological systems.

Properties

Molecular Formula |

C19H27N8O4+ |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

imino-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethylimino]azanium |

InChI |

InChI=1S/C19H26N8O4/c1-15-23-25-19(26-24-15)17-4-2-16(3-5-17)14-21-18(28)6-8-29-10-12-31-13-11-30-9-7-22-27-20/h2-5,20H,6-14H2,1H3/p+1 |

InChI Key |

PGGGHMANNDCVIN-UHFFFAOYSA-O |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN=[N+]=N |

Origin of Product |

United States |

Architectural Design and Synthetic Methodologies for Methyltetrazine Amino Peg3 Azide

Design Rationale of the Methyltetrazine-amino-PEG3-azide Scaffold

The heterobifunctional compound this compound is a meticulously designed molecular tool for bioconjugation, integrating three key components: a methyltetrazine moiety, an azide (B81097) functionality, and a polyethylene (B3416737) glycol (PEG) spacer. smolecule.com This strategic combination allows for dual bioorthogonal reactivity, enabling sequential or simultaneous labeling of biomolecules, while the PEG linker enhances solubility and biocompatibility. smolecule.comrsc.org

Strategic Integration of the Azide Functionality for Dual Bioorthogonal Reactivity

The incorporation of an azide group (-N₃) provides a second, orthogonal reactive handle to the this compound scaffold. smolecule.com Azides are small, stable, and generally unreactive towards biological nucleophiles, making them an ideal bioorthogonal functional group. nih.govmdpi.com

The azide's primary role is to participate in "click chemistry" reactions, most notably:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne. acs.orgmedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free version of the click reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. medchemexpress.combroadpharm.com

Staudinger Ligation: An early bioorthogonal reaction where an azide reacts with a phosphine (B1218219) to form an amide bond. nih.govacs.org

The presence of both a methyltetrazine and an azide group on the same molecule allows for "double-click" or sequential ligation strategies. nih.gov This dual-reactivity is highly advantageous for creating complex bioconjugates where different molecules need to be attached in a controlled manner. nih.gov

Functional Attributes of the PEG3 Spacer in Conjugation Systems

The triethylene glycol (PEG3) spacer serves as a crucial linker between the methyltetrazine and azide functionalities. smolecule.com Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used in bioconjugation for several reasons: rsc.orgthermofisher.com

Enhanced Solubility: The PEG3 spacer significantly increases the water solubility of the entire molecule, which is particularly important when working with hydrophobic biomolecules or in aqueous biological environments. rsc.org

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the reactive ends and any conjugated biomolecules, minimizing steric hindrance and allowing for more efficient reactions. researchgate.net

Minimized Immunogenicity: PEGylation is a well-established method to reduce the immunogenicity of molecules, making them more suitable for in vivo applications. thermofisher.com

Improved Pharmacokinetics: In drug delivery applications, PEGylation can increase the hydrodynamic volume of a molecule, leading to longer circulation times and improved pharmacokinetic profiles. mdpi.com

The specific length of the PEG spacer (in this case, three ethylene (B1197577) glycol units) is a balance between providing sufficient spacing and maintaining a relatively small molecular footprint. smolecule.com

Interactive Data Table: Properties of this compound Components

| Component | Key Reaction | Key Features |

| Methyltetrazine | Inverse Electron-Demand Diels-Alder (iEDDA) | Rapid kinetics, high specificity, biocompatible |

| Azide | Click Chemistry (CuAAC, SPAAC) | Bioorthogonal, stable, versatile reactivity |

| PEG3 Spacer | N/A (Linker) | Enhances solubility, reduces steric hindrance, biocompatible |

Comprehensive Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to ensure the selective formation of the final heterobifunctional product. smolecule.com The general strategy involves the synthesis of the core components followed by their sequential assembly.

Synthesis of the Methyltetrazine Precursor Core

The synthesis of the methyltetrazine core is a critical first step. Several methods have been developed for the synthesis of s-tetrazines, often starting from nitriles or their derivatives. nih.gov

Common synthetic approaches include:

From Nitriles: A classic method involves the reaction of nitriles with hydrazine (B178648) to form dihydrotetrazines, which are then oxidized to the corresponding tetrazine. nih.gov

One-Pot Methods: More recent methods allow for the one-pot synthesis of unsymmetrical tetrazines from ester precursors, which can be advantageous for scalability and safety. nih.govresearchgate.net For example, a one-pot procedure can convert carboxylic esters to 3-thiomethyltetrazines. nih.gov

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can be used to functionalize the tetrazine ring directly, providing access to a wide range of derivatives. nih.gov

A common precursor for molecules like this compound is 4-(6-methyl-1,2,4,5-tetrazin-3-yl)aniline or a related derivative, which provides a handle for further functionalization. medchemexpress.comresearchgate.net

Chemical Strategies for PEG Spacer Introduction and Elongation

The introduction of the PEG spacer and the terminal azide group typically follows the synthesis of the methyltetrazine core. This part of the synthesis often involves standard amide bond formation and nucleophilic substitution reactions.

A plausible synthetic sequence can be outlined as follows:

Activation of the Methyltetrazine Precursor: The carboxylic acid derivative of the methyltetrazine core is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester. medchemexpress.com

Coupling with an Amino-PEG-Azide: The activated methyltetrazine is then reacted with a pre-synthesized amino-PEG-azide linker. For this compound, this would be amino-PEG3-azide.

Synthesis of the Amino-PEG-Azide Linker: The amino-PEG-azide linker itself can be synthesized from a di-functionalized PEG derivative. For instance, a PEG diol can be tosylated, followed by reaction with sodium azide to introduce the azide group. The other end can then be converted to an amine. nih.gov A common route involves the reaction of a sulfonylated PEG with sodium azide to form a PEG-azide, which can then be selectively functionalized. nih.gov

The stepwise assembly with protection and deprotection strategies is crucial to prevent cross-reactivity between the functional groups. smolecule.com Purification at each step, often using techniques like column chromatography or HPLC, is necessary to obtain the final product with high purity.

Interactive Data Table: Synthetic Strategies

| Step | Description | Key Reagents/Reactions |

| 1. Methyltetrazine Core Synthesis | Formation of the functionalized tetrazine ring. | Nitriles, hydrazine, oxidation; One-pot synthesis from esters. nih.gov |

| 2. PEG-Azide Linker Synthesis | Creation of the heterobifunctional PEG spacer. | PEG diol, tosyl chloride, sodium azide, amination. nih.gov |

| 3. Coupling | Ligation of the methyltetrazine core to the PEG-azide linker. | Activated methyltetrazine (e.g., NHS ester), amino-PEG-azide, amide bond formation. |

Methods for Azide Group Incorporation

The introduction of an azide (-N₃) group is a critical step in the synthesis of this compound, enabling its participation in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The azide is typically incorporated into the polyethylene glycol (PEG) backbone before its attachment to the methyltetrazine component.

A common strategy involves the use of a PEG diol as a starting material. One of the terminal hydroxyl groups is converted into a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. Subsequent reaction with an azide salt, like sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF), leads to the nucleophilic substitution of the leaving group and the formation of an azido-PEG-alcohol.

Alternatively, heterobifunctional PEG linkers with a terminal azide and another functional group (like an amine or hydroxyl) are often synthesized through the desymmetrization of oligo(ethylene glycols) (OEGs). nih.govrsc.org This involves converting one of the hydroxyl groups to an azido (B1232118) functionality while the other hydroxyl is protected or modified for subsequent reactions. nih.govrsc.org The synthesis of azide-alkyne compatible heterobifunctional OEG linkers has been achieved by converting a hydroxyl group into an azido group, while the other hydroxyl is activated with a group like mesylate. nih.govrsc.org The azide group is known for its high selectivity and stability under a wide range of reaction conditions, which is advantageous for multi-step synthetic sequences. nih.gov

Table 1: Common Reagents for Azide Group Incorporation

| Reagent | Purpose | Solvent |

|---|---|---|

| Sodium Azide (NaN₃) | Azide source | DMF, DMSO |

| Methanesulfonyl Chloride (MsCl) | Activates hydroxyl group | DCM, THF |

Amide Bond Formation and Coupling Techniques

The linkage between the methyltetrazine moiety and the amino-PEG-azide spacer is typically a stable amide bond. This bond is formed by reacting a carboxylic acid derivative of methyltetrazine with the primary amine of the amino-PEG-azide. Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. rsc.org

Carbodiimides are widely used coupling reagents for this purpose, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) being a popular choice for bioconjugation in aqueous media due to its water solubility. universiteitleiden.nlnih.gov The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. nih.govgoogle.com This intermediate can then react directly with the primary amine to form the desired amide bond, releasing an N,N'-disubstituted urea (B33335) byproduct. rsc.orguniversiteitleiden.nl

To improve efficiency and minimize side reactions, such as the formation of an N-acylurea, EDC is often used in combination with an N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS). nih.govsigmaaldrich.com NHS reacts with the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS ester. nih.govresearchgate.net This semi-stable amine-reactive ester can then be isolated or reacted in situ with the amine-containing molecule to yield the final amide conjugate with high efficiency. nih.govresearchgate.net The optimal pH range for EDC/NHS coupling reactions is typically between 4.5 and 7.2. universiteitleiden.nl

Table 2: Key Coupling Reagents for Amide Bond Formation

| Reagent | Acronym | Function |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Activates carboxyl groups |

| N-Hydroxysuccinimide | NHS | Forms semi-stable amine-reactive esters |

| Dicyclohexylcarbodiimide | DCC | Activates carboxyl groups (used in organic media) |

Synthetic Adaptations and Derivatization Strategies for this compound Analogues

The versatility of the this compound scaffold allows for numerous structural modifications to fine-tune its properties for specific research needs. These adaptations include altering the PEG linker, changing the terminal functional groups, and employing sophisticated synthetic schemes.

Modulation of PEG Length and Branching for Research Applications

PEG Length: The length of the PEG chain can be readily adjusted by using different oligo(ethylene glycol) starting materials (e.g., PEG4, PEG6, PEG12). d-nb.infokorambiotech.com Longer PEG chains generally lead to increased hydrodynamic size, which can prolong circulation time in vivo by reducing renal clearance. jocpr.com They also enhance water solubility and can reduce aggregation of the conjugated biomolecule. youtube.comjocpr.com Conversely, shorter PEG chains, like the PEG3 in the parent molecule, are used when minimizing the distance between the conjugated partners is desirable. nih.gov The synthesis of discrete, longer PEG chains (e.g., PEG16, PEG24) can be accomplished by reacting smaller azide- and alkyne-terminated OEG units together via click chemistry. rsc.org

Branching: Branched PEG architectures offer the ability to attach multiple copies of a molecule to a single point. For instance, linkers such as N-(Methyltetrazine-PEG2)-N-bis(PEG3-azide) incorporate a single methyltetrazine group and two terminal azide groups, allowing for the subsequent attachment of two alkyne-containing molecules. beilstein-journals.org Conversely, structures like Amino-PEG4-bis-PEG3-Methyltetrazine feature one amine and two methyltetrazine moieties. This multivalency can be exploited to enhance binding avidity or to create complex, multi-component systems.

Table 3: Examples of Methyltetrazine-PEG Analogues with Varied PEG Chains

| Compound Name | PEG Moiety | Key Feature |

|---|---|---|

| Methyltetrazine-PEG5-NHS ester | Linear PEG5 | Longer spacer, amine-reactive |

| Tetrazine-PEG6-amine | Linear PEG6 | Longer spacer, amine functional group d-nb.info |

| Methyltetrazine-PEG12-DBCO | Linear PEG12 | Significantly longer spacer, DBCO group korambiotech.com |

Incorporation of Alternative Terminal Functional Groups (e.g., amines, NHS esters, DBCO)

To broaden the utility of the methyltetrazine-PEG scaffold, the azide group can be replaced with other reactive functionalities, creating a diverse toolkit of heterobifunctional linkers. The choice of terminal group is dictated by the desired conjugation chemistry.

Amines (-NH₂): Replacing the azide with a primary amine (e.g., Methyltetrazine-PEG3-amine) provides a nucleophilic handle for reaction with activated esters (like NHS esters), isothiocyanates, or carboxylic acids (via amide coupling). This allows for straightforward conjugation to proteins or other molecules bearing these electrophilic groups.

NHS esters (-O-N(C=O)₂CH₂CH₂): The incorporation of an N-hydroxysuccinimide (NHS) ester (e.g., Methyltetrazine-PEG4-NHS ester) creates a potent amine-reactive linker. NHS esters react efficiently with primary amines at physiological pH to form stable amide bonds, making them one of the most common reagents for labeling proteins at lysine (B10760008) residues or the N-terminus. researchgate.net

DBCO (Dibenzocyclooctyne): For applications requiring copper-free click chemistry, the azide can be substituted with a dibenzocyclooctyne (DBCO) group (e.g., Methyltetrazine-PEG12-DBCO). korambiotech.com The high ring strain of DBCO allows it to undergo a rapid Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified molecules without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.

Table 4: Methyltetrazine-PEG Linkers with Alternative Functional Groups

| Functional Group | Example Compound | Reactive Towards | Reaction Type |

|---|---|---|---|

| Amine | (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | Activated Esters, Carboxylic Acids | Amide bond formation |

| NHS Ester | Methyltetrazine-Ph-NHS ester | Primary Amines | Amide bond formation |

Bioorthogonal Reactivity Profile of Methyltetrazine Amino Peg3 Azide

Inverse Electron Demand Diels-Alder (IEDDA) Ligation with the Methyltetrazine Moiety

The methyltetrazine group is a key component for bioorthogonal chemistry, known for its participation in inverse electron demand Diels-Alder (IEDDA) reactions. nih.gov This type of reaction is characterized by its rapid kinetics and high selectivity, allowing for the formation of stable covalent bonds in complex biological media without interfering with native biochemical processes. rsc.orgrsc.orgeur.nl The IEDDA reaction, sometimes referred to as tetrazine ligation, involves the [4+2] cycloaddition of an electron-poor diene (the tetrazine) with an electron-rich dienophile. nih.govnih.gov

Reaction with Strained Alkenes (e.g., trans-cyclooctene (B1233481) (TCO))

The methyltetrazine moiety of Methyltetrazine-amino-PEG3-azide reacts exceptionally fast with strained alkenes, most notably trans-cyclooctene (TCO) and its derivatives. smolecule.comrsc.orgrsc.org This reaction is one of the fastest bioorthogonal reactions known, proceeding rapidly to form a stable dihydropyridazine (B8628806) linkage. smolecule.comrsc.orgresearchgate.net The high rate of this reaction is attributed to the ring strain of TCO, which lowers the activation energy of the cycloaddition. eur.nlresearchgate.net The reaction is irreversible due to the subsequent release of nitrogen gas (N₂), which drives the reaction to completion. nih.gov This ligation has been successfully used for various applications, including the site-selective modification of proteins and the functionalization of surfaces. rsc.org

Kinetic Characteristics and Reaction Rate Optimization in Aqueous Media

The kinetics of the IEDDA reaction between methyltetrazine and TCO are exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹ in some cases. rsc.orgnih.gov These rapid kinetics allow for efficient labeling at low reactant concentrations, which is highly advantageous for in vivo applications. eur.nl The reaction rate can be influenced by several factors. For instance, increasing the polarity of the solvent can enhance the reaction rate. eur.nl Furthermore, the electronic properties of the tetrazine ring can be tuned to modulate reactivity; electron-withdrawing substituents on the tetrazine ring can lower its LUMO energy, thereby accelerating the reaction. nih.govnih.gov However, a balance must be struck, as highly reactive tetrazines may exhibit reduced stability in aqueous solutions. researchgate.netnih.gov

Table 1: Comparative Second-Order Rate Constants of Various Bioorthogonal Reactions

| Reaction | Dienophile/Alkyne | Diene/Azide (B81097) | Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|---|

| IEDDA | trans-cyclooctene (TCO) | Methyltetrazine | ~10³ - 10⁶ rsc.orgresearchgate.net |

| IEDDA | Norbornene | Tetrazine | ~1.9 nih.gov |

| SPAAC | DBCO | Azide | ~10⁻¹ researchgate.net |

| SPAAC | BCN | Azide | ~10⁻¹ - 10⁰ researchgate.net |

| CuAAC | Terminal Alkyne | Azide | ~10⁴ - 10⁵ (with copper catalyst) researchgate.net |

Azide-Alkyne Cycloaddition (Click Chemistry) with the Azide Moiety

The azide group on the this compound linker provides a second, orthogonal handle for bioconjugation through "click chemistry". smolecule.com Specifically, the azide participates in cycloaddition reactions with alkynes. medchemexpress.eumedchemexpress.com This dual functionality allows for multi-step labeling strategies where the tetrazine and azide can be reacted sequentially and independently. smolecule.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. nih.gov This reaction, a cornerstone of click chemistry, is known for its high efficiency, mild reaction conditions, and the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govacs.orgnih.gov The reaction is significantly accelerated by the copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.gov The use of copper-chelating ligands, such as THPTA and TBTA, can further improve reaction efficiency and reduce potential cytotoxicity associated with copper. mdpi.comnih.govrsc.org CuAAC is widely used for conjugating molecules in a variety of contexts, from organic synthesis to materials science and bioconjugation. nih.govrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkynes (e.g., DBCO, BCN)

Alternatively, the azide moiety can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through a strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netmedchemexpress.eunih.gov This reaction is a catalyst-free version of the azide-alkyne cycloaddition, making it particularly well-suited for applications in living systems where the potential toxicity of a copper catalyst is a concern. nih.govbaseclick.eu The reaction is driven by the release of ring strain in the cyclooctyne (B158145), leading to the formation of a stable triazole product. researchgate.net While generally slower than CuAAC, the kinetics of SPAAC are still sufficient for many biological labeling applications. nih.govresearchgate.net The choice between DBCO and BCN can depend on the specific requirements of the experiment, as their reactivity and hydrophobicity can differ. researchgate.net

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Reactants | Terminal Alkyne, Azide | Strained Alkyne (e.g., DBCO, BCN), Azide |

| Catalyst | Copper(I) | None |

| Kinetics | Very Fast | Moderate to Fast |

| Biological Compatibility | Potential copper toxicity | Generally high |

| Reaction Product | 1,4-disubstituted triazole | Regioisomeric triazoles |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| trans-cyclooctene (TCO) |

| Dibenzocyclooctyne (DBCO) |

| Bicyclo[6.1.0]nonyne (BCN) |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Tris(benzyltriazolylmethyl)amine (TBTA) |

Comparison of Reaction Kinetics and Bioorthogonality in Different Ligation Modes

The methyltetrazine moiety of this compound is a versatile bioorthogonal handle that participates in inverse-electron-demand Diels-Alder (iEDDA) reactions with various dienophiles. The reaction kinetics and bioorthogonality of these ligations are highly dependent on the nature of the dienophile. The most common reaction partners for tetrazines are strained alkenes, such as trans-cyclooctenes (TCO) and norbornenes.

The ligation between tetrazine and TCO is currently one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. nih.govbroadpharm.comresearchgate.net This extremely rapid kinetic profile allows for the efficient labeling of biomolecules even at very low concentrations. conju-probe.comiris-biotech.de The reaction is highly specific and proceeds rapidly in aqueous media, including complex biological environments like cell lysates and living cells, without the need for a catalyst. broadpharm.comiris-biotech.denih.gov The methyl-substituted tetrazine, as found in this compound, offers a good balance of high stability in aqueous solutions and rapid reaction kinetics with TCO derivatives, with rate constants around 1000 M⁻¹s⁻¹. iris-biotech.de

In comparison, the reaction of tetrazines with norbornene derivatives is also a viable bioorthogonal ligation, though it generally exhibits slower kinetics than the tetrazine-TCO reaction. rsc.orgresearchgate.net For instance, the reaction between a norbornene and a tetrazine has been reported to have a second-order rate constant of approximately 0.04 M⁻¹s⁻¹ in DMSO. researchgate.net While slower than the TCO ligation, the tetrazine-norbornene reaction is still robust, proceeds cleanly without a catalyst, and can be monitored by the disappearance of the characteristic tetrazine color. rsc.orgacs.org This ligation has been successfully used for polymer-polymer coupling. rsc.orgacs.org

The bioorthogonality of the tetrazine moiety is excellent. It does not react with naturally occurring functional groups found in biological systems, such as amines, thiols, or carboxylic acids. broadpharm.comgoogle.com This high degree of selectivity ensures that the ligation reaction is specific to the intended dienophile partner, minimizing off-target reactions. conju-probe.comconju-probe.com

Below is a data table summarizing the kinetic parameters for the reaction of the tetrazine moiety with different dienophiles.

| Reaction | Dienophile | Second-Order Rate Constant (k₂) | Conditions |

| Tetrazine-TCO Ligation | trans-cyclooctene (TCO) | ~1000 - 1 x 10⁶ M⁻¹s⁻¹ | Aqueous buffer, room temperature |

| Tetrazine-Norbornene Ligation | Norbornene | ~0.04 - 1 M⁻¹s⁻¹ | Organic solvent/aqueous media, room temperature |

Orthogonal Reactivity of Tetrazine and Azide Functionalities

A key feature of this compound is its heterobifunctional nature, possessing both a tetrazine and an azide group. smolecule.com These two functionalities exhibit orthogonal reactivity, meaning they can participate in distinct bioorthogonal reactions independently and without interfering with each other. nih.govgoogle.comconju-probe.com This allows for sequential or simultaneous multi-step bioconjugation strategies. smolecule.com

The tetrazine group, as discussed previously, reacts with strained alkenes like TCO via an iEDDA cycloaddition. conju-probe.comsmolecule.com The azide group, on the other hand, participates in "click chemistry" reactions. Specifically, it can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctynes (DBCO). smolecule.comlumiprobe.com

The orthogonality of these reactions has been demonstrated in complex biological systems. For example, tetrazine-TCO and azide-cyclooctyne cycloadditions have been used simultaneously for the selective labeling of two different cell populations in the same culture without cross-reactivity. nih.gov The tetrazine moiety does not react with the azide or alkyne partners of the click chemistry reaction, and conversely, the azide group is unreactive towards the strained alkene partners of the iEDDA reaction. google.comconju-probe.com

The kinetics of the azide-based ligations differ significantly from the tetrazine reactions. The CuAAC reaction is highly efficient but requires a copper catalyst, which can be cytotoxic, limiting its application in living systems. iris-biotech.deorganic-chemistry.org SPAAC avoids the need for a copper catalyst but generally has slower reaction rates than the tetrazine-TCO ligation.

Another bioorthogonal reaction available to the azide moiety is the Staudinger ligation, which involves reaction with a phosphine (B1218219). researchgate.net However, the Staudinger ligation generally exhibits slower kinetics compared to both iEDDA and click chemistry reactions. researchgate.netraineslab.comnih.gov For example, a Staudinger ligation mediated by (diphenylphosphino)methanethiol (B106550) was reported to have a second-order rate constant of 7.7 × 10⁻³ M⁻¹s⁻¹. raineslab.com More rapid Staudinger ligations have been developed, with rate constants as high as 1.12 M⁻¹s⁻¹ and even 18 M⁻¹s⁻¹ with perfluoroaryl azides, but these are still generally slower than the fastest tetrazine ligations. acs.orgnih.gov

The orthogonal reactivity of the tetrazine and azide functionalities in this compound provides a powerful tool for creating complex biomolecular constructs.

Below is a data table summarizing the different bioorthogonal reactions and their typical kinetic parameters for the functional groups present in this compound.

| Functional Group | Reaction Partner | Ligation Type | Catalyst | Second-Order Rate Constant (k₂) |

| Tetrazine | trans-cyclooctene (TCO) | iEDDA | None | Up to 10⁶ M⁻¹s⁻¹ |

| Tetrazine | Norbornene | iEDDA | None | ~0.04 - 1 M⁻¹s⁻¹ |

| Azide | Terminal Alkyne | CuAAC | Copper(I) | High, but catalyst-dependent |

| Azide | Strained Alkyne (e.g., DBCO) | SPAAC | None | Slower than Tetrazine-TCO |

| Azide | Phosphine | Staudinger Ligation | None | ~10⁻³ - 18 M⁻¹s⁻¹ |

Applications in Chemical Biology Research

Protein and Peptide Bioconjugation Methodologies

The ability to precisely attach probes or other molecules to proteins and peptides is fundamental for understanding their function. Methyltetrazine-amino-PEG3-azide provides a versatile platform for achieving this with high specificity.

Site-specific modification of proteins allows for the introduction of functional probes, such as fluorophores or biotin, at a precise location, which is crucial for studying protein function without disrupting it. nih.gov One powerful strategy involves the genetic incorporation of unnatural amino acids (UAAs) containing a bioorthogonal handle into the protein of interest. researchgate.net

For instance, a protein can be engineered to contain a UAA with a trans-cyclooctene (B1233481) (TCO) or a bicyclononyne (BCN) group. researchgate.netnih.gov The this compound linker can then be used in a two-step process. First, the primary amine on the linker can be reacted with a functional probe (e.g., a fluorophore containing a carboxylic acid). Second, the methyltetrazine end of the linker-probe conjugate is reacted with the TCO or BCN group on the protein via the highly efficient and specific iEDDA ligation. nih.gov This creates a protein with a single, precisely located functional probe.

Alternatively, UAAs containing an azide (B81097) group, such as p-azido-L-phenylalanine (pAzF), can be incorporated into a target protein. nih.gov In this scenario, the azide group on the linker would first be used to attach one molecule via click chemistry, and the methyltetrazine could then be used for a subsequent ligation, demonstrating the linker's orthogonal capabilities. The primary amine offers a third site for conjugation, enabling the creation of even more complex constructs.

Table 1: Bioorthogonal Reactions in Protein Modification

| Reaction Type | Reactive Partners | Key Features |

|---|---|---|

| iEDDA Ligation | Methyltetrazine + trans-Cyclooctene (TCO) | Extremely fast kinetics, highly selective, no catalyst needed. mdpi.comconju-probe.com |

| SPAAC | Azide + Cyclooctyne (B158145) (e.g., DBCO, BCN) | Copper-free click chemistry, biocompatible. escholarship.org |

| CuAAC | Azide + Terminal Alkyne | Copper-catalyzed click chemistry, high yield. nih.gov |

| Amide Coupling | Amine + Carboxylic Acid | Standard conjugation, requires activating agents (e.g., EDC, HATU). broadpharm.com |

Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells by attaching it to a monoclonal antibody (mAb). The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. medchemexpress.com Heterobifunctional linkers like this compound are central to modern ADC design concepts. medchemexpress.com

The design of an ADC using this linker could proceed as follows:

Antibody Modification: A TCO group is introduced onto the antibody, often at a specific site (e.g., an engineered cysteine or an unnatural amino acid) to ensure a uniform drug-to-antibody ratio (DAR). nih.gov

Linker-Payload Assembly: The primary amine of this compound is conjugated to a cytotoxic payload that has a corresponding carboxylic acid group. The azide group on the other end of the linker can be reserved for attaching another molecule, such as an imaging agent or a second, different payload, creating a dual-drug ADC concept. researchgate.net

Final Conjugation: The methyltetrazine group of the linker-payload conjugate is then reacted with the TCO-modified antibody via the iEDDA reaction. medchemexpress.com

The PEG3 spacer in this context helps to improve the water solubility of the often-hydrophobic payload and provides distance from the antibody, which can be important for the drug's interaction with its target once inside the cancer cell. nih.gov The dual reactivity of the tetrazine and azide moieties offers a platform for creating ADCs with precisely controlled architectures and potentially multiple functionalities.

Nucleic Acid Labeling and Functionalization in Research

The modification of nucleic acids with probes or other functional molecules is essential for a variety of research applications, from tracking gene expression to studying their dynamic interactions in living cells.

Attaching functional molecules to antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) can enhance their delivery, stability, and tracking. nih.gov PEGylation, the attachment of PEG chains, is a common strategy to improve the biopharmaceutical properties of therapeutic oligonucleotides. nih.govcreative-biogene.com

This compound can be used to conjugate oligonucleotides to other molecules of interest. For example, an amino-modified oligonucleotide can be synthesized and then coupled to the carboxylic acid of a desired molecule (e.g., a targeting ligand) using the linker's amine group. Alternatively, and more commonly, an oligonucleotide is synthesized with a terminal alkyne modification. The azide group of this compound can then be "clicked" onto the oligonucleotide using CuAAC. biosyn.com The methyltetrazine group is then available for rapid ligation to a TCO-modified protein or cell surface for targeted delivery studies. This modular approach allows for the straightforward preparation of well-defined oligonucleotide conjugates for investigating gene expression. nih.gov

The extremely rapid and bioorthogonal nature of the tetrazine-TCO ligation makes it ideal for imaging dynamic processes in living cells. researchgate.net Researchers have developed methods for the metabolic labeling of newly synthesized DNA with modified nucleosides.

A recent study demonstrated a powerful approach for imaging DNA synthesis in live cells. nih.govacs.org In this methodology, 2'-deoxyribonucleoside triphosphates (dNTPs) were modified with a TCO group attached via a PEG3 spacer (dCp4TCOTP). nih.gov These modified dNTPs were incorporated into the genomic DNA of living cells during replication. The cells were then treated with a fluorophore-containing tetrazine conjugate. The subsequent iEDDA reaction between the incorporated TCO and the tetrazine-fluorophore resulted in rapid and specific labeling of the newly synthesized DNA, allowing for real-time visualization of DNA synthesis and cell cycle progression within minutes. nih.govacs.org this compound is perfectly suited for creating the necessary tetrazine-fluorophore probes for such experiments, where its amine or azide group would be used to attach the fluorescent dye.

Table 2: Research Findings in Real-Time Nucleic Acid Imaging

| Technique | Methodology | Key Finding | Reference |

|---|---|---|---|

| Metabolic DNA Labeling | Cells incorporate dNTPs linked to trans-cyclooctene (TCO) via a PEG3 spacer. | Subsequent reaction with a tetrazine-fluorophore allows for rapid (within 15 min) imaging of DNA synthesis in live cells. | nih.govacs.org |

| IEDDA Click Reaction | The reaction between the incorporated TCO and the tetrazine probe is highly efficient for in-cell labeling. | The combination of a PEG3-linked TCO nucleotide and a suitable tetrazine dye is crucial for achieving high-contrast imaging. | acs.org |

Polysaccharide and Glycan Modification for Biological Probing

Glycans and polysaccharides play critical roles in cellular recognition, signaling, and immunology. Labeling these complex carbohydrates allows for the study of these processes. researchgate.net Bioorthogonal chemistry provides the tools to modify them with high specificity.

While direct modification of polysaccharides can be challenging, bifunctional linkers are enabling new strategies. nih.govacs.org For instance, a method for site-specific protein glycoconjugation has been developed where a target protein is first modified to display a TCO-derivatized amino acid. nih.gov In parallel, a glycan of interest (e.g., a specific oligosaccharide) is functionalized with a tetrazine group. The tetrazine-glycan can then be chemoselectively ligated to the TCO-protein. nih.gov this compound could be used to create the tetrazine-functionalized glycan by first coupling its amine group to an activated carboxyl group on the polysaccharide.

In another relevant approach, researchers have used glycopeptide arrays to study glycan-protein interactions. mpg.de These studies have shown that incorporating a PEG spacer between the glycan and the scaffold can increase flexibility and improve binding affinity to lectins (glycan-binding proteins). mpg.de This highlights the importance of the PEG component of linkers like this compound in the context of glycan modification for biological probing. The linker's trifunctional nature would allow for the attachment of a glycan, a detection tag (e.g., biotin), and a surface attachment point, all within a single molecule.

Metabolic Labeling Strategies

Metabolic labeling is a powerful technique to study biomolecules, such as glycans and proteins, within a living system. This is achieved by introducing a chemical reporter group into the target biomolecule through the cell's own metabolic pathways. The azide group on compounds like this compound serves as such a reporter. nih.govnih.gov

This strategy involves feeding cells with a precursor molecule, like a sugar or amino acid, that has been modified to contain an azide group. nih.govnih.gov For instance, in the study of glycans, cells can be supplied with azido (B1232118) sugars, which are then incorporated into glycoconjugates by the cellular machinery. nih.gov Similarly, for protein labeling, azide-bearing noncanonical amino acids like azidohomoalanine (AHA) can be used. researchgate.net These azide-modified biomolecules can then be detected and visualized through covalent reaction with a probe containing a complementary reactive group, such as an alkyne or a cyclooctyne, in a highly selective manner. nih.govnih.gov The azide group is particularly useful for these applications as it is small, stable in biological systems, and absent from most living organisms, thus ensuring that the labeling reaction is bioorthogonal. nih.govresearchgate.net

Imaging Glycan Dynamics in Cellular Research

The ability to visualize glycans in their native environment is crucial for understanding their roles in complex biological processes. nih.gov Metabolic labeling with azido sugars provides a robust method for imaging the expression and dynamics of cell-surface glycans. nih.govnih.gov

Once the azide-modified sugars are incorporated into the cell's glycans, they can be tagged with imaging probes. nih.gov For example, a fluorescent dye can be attached to the azide-labeled glycans, allowing for their visualization by microscopy. nih.gov This approach has been successfully used to image cell-surface glycans in cultured cells. nih.gov The use of bioorthogonal chemical reporters like the azide group enables researchers to monitor glycan expression and dynamics in ways that were previously not possible with traditional imaging techniques. nih.gov This method allows for the dual imaging of different types of glycans by using multiple, orthogonal metabolic labels. nih.gov

Development of Research Probes and Imaging Agents

The unique combination of reactive groups in this compound makes it a valuable component in the construction of sophisticated research probes and imaging agents. nih.govnih.gov Its structure allows for the sequential or simultaneous attachment of different molecular entities, such as fluorophores, radiolabels, or sensing moieties.

Fluorescent Imaging Probe Construction for Live-Cell Studies

Fluorescent probes are indispensable tools for visualizing cellular structures and processes in living cells. nih.gov this compound can be used to construct such probes. For example, a fluorescent dye can be attached to the molecule via its amino group, while the tetrazine and azide functionalities remain available for subsequent bioorthogonal reactions. broadpharm.com

In live-cell imaging, proteins can be metabolically labeled with an azide-bearing amino acid. nih.gov A fluorescent probe constructed with this compound can then be used to tag these proteins. The tetrazine group on the probe can react with a strained alkene, such as trans-cyclooctene (TCO), in a rapid and bioorthogonal manner, effectively linking the fluorescent dye to the protein of interest. This strategy allows for the visualization of dynamic processes like protein synthesis and post-translational modifications in living cells. nih.gov The PEG3 spacer in the linker helps to improve the water solubility of the probe and reduce non-specific binding.

Radiochemistry and Radiopharmaceutical Pretargeting Concepts (excluding clinical data)

In the field of radiochemistry, the tetrazine-TCO ligation is a key reaction for pretargeting strategies in molecular imaging. This approach involves a two-step process. First, a modified antibody or other targeting vector containing a dienophile (like TCO) is administered and allowed to accumulate at the target site while clearing from circulation. In the second step, a radiolabeled tetrazine probe is administered, which then rapidly and specifically reacts with the TCO-tagged vector at the target site. nih.gov

This compound can be utilized in the synthesis of these radiolabeled probes. The amino or azide group can be used to attach a chelator for a radionuclide, while the methyltetrazine group is reserved for the in vivo click reaction. This pretargeting approach aims to improve the target-to-background ratio of the imaging agent, as the small, fast-clearing radiolabeled tetrazine has more favorable pharmacokinetics than a large, directly radiolabeled antibody. nih.gov

Biosensor Development for Molecular Detection

The bioorthogonal reactivity of the tetrazine and azide groups in this compound can be harnessed to develop novel biosensors for the detection of specific molecules. nih.gov For instance, a biosensor could be designed where the tetrazine moiety is used to capture a target molecule that has been labeled with a strained alkene. The azide group could then be used to attach a signaling component, such as a fluorophore or an electrochemical reporter.

An example of this concept is the development of probes for detecting specific microRNAs. In one strategy, a fluorogenic tetrazine probe was used in combination with a tetrazine-mediated transfer reaction to detect oncogenic microRNA at very low concentrations. nih.gov

"Click-to-Release" Mechanisms and Controlled Molecular Decaging in Research Systems

"Click-to-release" chemistry involves the use of a bioorthogonal reaction to trigger the cleavage of a bond and release a molecule of interest. nih.gov The inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, like trans-cyclooctene (TCO), is a prominent example of a reaction that can be engineered for this purpose. nih.govresearchgate.net

In this system, a "caged" molecule is attached to a TCO derivative through a self-immolative linker. The tetrazine acts as the trigger. When the tetrazine reacts with the TCO, it initiates a series of electronic rearrangements that lead to the cleavage of the linker and the release of the active molecule. nih.govresearchgate.net This strategy allows for the spatial and temporal control over the activation of a therapeutic agent or a fluorescent probe. nih.gov

This compound, with its reactive tetrazine group, can serve as the triggering agent in these click-to-release systems. broadpharm.com The azide and amino functionalities allow for its incorporation into more complex molecular architectures designed for targeted delivery and release. For example, a tetrazine-functionalized molecule could be directed to a specific cell type, and upon arrival, it could react with a TCO-caged drug, leading to its localized release and activation. nih.gov This approach has been demonstrated in research settings for the selective release of anticancer drugs and other bioactive molecules. nih.gov

Design Principles for Stimulus-Responsive Linkers

Stimulus-responsive linkers are crucial components in advanced bioconjugates, designed to cleave and release a payload in response to specific environmental triggers. researchgate.net The design of such linkers is predicated on the incorporation of chemically labile moieties that are stable under physiological conditions but undergo cleavage when exposed to a particular stimulus. researchgate.netjenkemusa.com These stimuli can be categorized as either internal (endogenous) or external. biochempeg.com

Internal Stimuli:

pH: The acidic microenvironment of tumors or endo-lysosomal compartments is a common trigger. medchemexpress.com Linkers incorporating acid-cleavable bonds can be designed to release their cargo in these low-pH regions. medchemexpress.com

Redox Potential: The significant difference in glutathione (B108866) (GSH) concentration between the intracellular (millimolar) and extracellular (micromolar) environments can be exploited. Disulfide bonds are a classic example of a redox-sensitive linkage.

Enzymes: The overexpression of specific enzymes in disease states, such as certain proteases or phosphatases in cancer, allows for the design of peptide or phosphate-containing linkers that are substrates for these enzymes. medchemexpress.comprecisepeg.com

External Stimuli:

Light: Photolabile linkers can be incorporated to allow for precise spatiotemporal control over payload release upon irradiation with a specific wavelength of light. biorxiv.org

Temperature: Thermo-responsive polymers can be used to create linkers that undergo conformational changes and release their cargo in response to temperature shifts. biochempeg.com

The design of this compound, while not inherently stimulus-responsive, provides the chemical handles necessary to incorporate such functionalities. For instance, the primary amine could be acylated with a molecule containing a disulfide bond or an enzyme-cleavable peptide sequence before conjugation to a payload.

A key design principle is the balance between stability and cleavage efficiency. The linker must be stable enough to prevent premature payload release but susceptible enough to the specific stimulus to ensure efficient release at the target site. jenkemusa.com The PEG3 spacer in this compound contributes to this by providing a hydrophilic and flexible scaffold that can influence the accessibility of the cleavable moiety to its trigger. biochempeg.com

Investigating Release Kinetics in Model Systems

The investigation of release kinetics is paramount to validating the efficacy of a stimulus-responsive system. Several analytical techniques are employed to monitor the cleavage of the linker and the subsequent release of the payload in model systems.

Common Analytical Methods:

| Method | Description | Application in Investigating Release |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates components of a mixture and detects them by mass. | Allows for the direct quantification of the released payload and the remaining intact conjugate over time. It can also be used to identify any cleavage byproducts. axispharm.com |

| Fluorescence Spectroscopy | Measures the fluorescence of a sample. | Often used with a fluorophore-quencher pair. The linker holds the pair in close proximity, quenching the fluorescence. Upon cleavage, the fluorophore is released, resulting in an increase in fluorescence that can be monitored in real-time. biochempeg.com |

| HPLC (High-Performance Liquid Chromatography) | A high-pressure version of column chromatography used to separate, identify, and quantify components of a mixture. | Can be used to monitor the disappearance of the starting material (the intact conjugate) and the appearance of the released payload. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | A technique that exploits the magnetic properties of certain atomic nuclei. | Can provide detailed structural information about the cleavage products and help to elucidate the cleavage mechanism. biochempeg.com |

Research into tetrazine-based bioorthogonal cleavage has revealed important kinetic considerations. For example, the "click-to-release" reaction involving a tetrazine and a trans-cyclooctene (TCO) can exhibit pH-sensitive release kinetics. biochempeg.comaxispharm.com Studies have shown that the release rate can be significantly accelerated at lower pH values, a property that could be advantageous for targeting acidic tumor microenvironments. biochempeg.comaxispharm.com In some cases, the release kinetics from tetrazine-TCO systems have been observed to be biphasic, with an initial rapid release phase followed by a slower, pH-dependent phase. biochempeg.comaxispharm.com This complex kinetic behavior underscores the importance of thorough investigation in relevant model systems to understand and predict the release profile of a potential therapeutic or diagnostic agent.

PROTAC Research and Degrader Linker Design (excluding therapeutic data)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. precisepeg.comnih.gov A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two. biorxiv.orgnih.gov

The linker is a critical determinant of a PROTAC's efficacy. axispharm.comnih.gov Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability. jenkemusa.comnih.gov

PEG linkers are frequently used in PROTAC design due to several advantageous properties: jenkemusa.comprecisepeg.combiochempeg.com

Facile Synthesis and Modification: The availability of bifunctional PEG linkers of various lengths allows for the systematic and rapid synthesis of a library of PROTACs to screen for optimal degradation efficiency. biochempeg.comnih.gov

The heterotrifunctional nature of this compound presents interesting possibilities for advanced PROTAC design. While a typical PROTAC is bifunctional, this linker offers three distinct points of conjugation. This could enable the construction of more complex architectures, such as:

Trivalent PROTACs: These molecules could potentially engage with an additional protein or cellular component to modulate the degradation process or achieve a secondary effect.

Modular PROTAC Assembly: The orthogonal reactivity of the tetrazine, amine, and azide groups allows for a stepwise and controlled synthesis. For example, a POI ligand could be attached via the amine, an E3 ligase ligand via the azide (through click chemistry with an alkyne-modified ligand), and the resulting PROTAC could then be attached to a larger delivery vehicle or imaging agent via the tetrazine's reaction with a strained alkene. This modularity facilitates the rapid generation and testing of different PROTAC combinations. nih.gov

The table below summarizes the key components of a PROTAC and the role of the linker.

| PROTAC Component | Function | Role of the Linker |

| POI Ligand | Binds to the target protein of interest. | Connects the POI ligand to the E3 ligase ligand. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Orients the POI and E3 ligase for efficient ubiquitination. |

| Linker | Connects the two ligands. | Influences solubility, permeability, and ternary complex stability. |

Applications in Materials Science and Polymer Chemistry Research

Surface Modification and Functionalization of Biomaterials

The ability to control the surface chemistry of biomaterials is crucial for their successful integration and function. Methyltetrazine-amino-PEG3-azide provides a molecular bridge to attach bioactive molecules to material surfaces, thereby tailoring their interaction with the biological environment.

The functionalization of material surfaces with biologically active molecules is critical for many applications in life sciences and biotechnology. acs.org Researchers have developed methods where a surface is first coated with a polymer containing a reactive group that can then be linked to a molecule of interest. For instance, a coating containing a tetrazine derivative can be applied to a material surface. acs.orgbiorxiv.org Subsequently, molecules of interest that have been modified to contain a complementary reactive group, such as a trans-cyclooctene (B1233481) (TCO), can be grafted onto this surface through a rapid and specific tetrazine ligation reaction. acs.orgbiorxiv.orgbiorxiv.org

This strategy allows for the immobilization of a wide range of biomolecules. Research has demonstrated the successful grafting of enzymes, such as alkaline phosphatase and glucose oxidase, as well as peptides and antibiotics like vancomycin, onto various substrates. acs.orgbiorxiv.orgnih.gov The process is conducted under physiological conditions, ensuring that the grafted biomolecules retain their biological activity. acs.orgbiorxiv.org For example, colorimetric assays have confirmed that enzymes grafted onto surfaces using this method maintain their catalytic activities. acs.orgbiorxiv.org

| Grafted Biomolecule | Substrate Type | Ligation Chemistry | Research Finding |

| Enzymes (e.g., alkaline phosphatase) | Various material surfaces | Tetrazine-TCO ligation | Maintained biocatalytic activity after grafting. acs.orgbiorxiv.org |

| Cyclic RGD peptide | Material surfaces | Tetrazine-TCO ligation | Improved fibroblast cell adhesion and cytoskeletal organization. acs.orgbiorxiv.orgbiorxiv.org |

| Vancomycin | Material surfaces | Tetrazine-TCO ligation | Resulting surface displayed significant inhibition of planktonic S. aureus growth. acs.orgbiorxiv.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

The creation of well-defined bio-interfaces is essential for studying cell-material interactions and for the development of advanced cell culture platforms. sigmaaldrich.comacs.org The use of bioorthogonal chemistry enables the precise spatial and temporal control over the presentation of biochemical cues to cells. By first anchoring this compound to a surface via its amino group, the tetrazine and azide (B81097) functionalities are then available for the sequential and specific attachment of different molecules.

This approach has been used to create surfaces that mimic the extracellular matrix (ECM). For example, by grafting cell-adhesive peptides like RGD (arginine-glycine-aspartic acid) onto a surface, researchers have been able to promote specific cell adhesion, leading to improved cell morphology and cytoskeletal organization in cultured fibroblasts. acs.orgbiorxiv.orgbiorxiv.org The biocompatibility of these modified materials has been established, showing high cytocompatibility with mammalian cells. biorxiv.org Furthermore, such functionalized surfaces have been shown to inhibit the formation of bacterial biofilms, a critical feature for many medical device applications. acs.orgbiorxiv.orgnih.gov

Advanced Polymer Synthesis and Network Formation

The principles of click chemistry, enabled by the reactive moieties of this compound, are powerful tools for the synthesis of advanced polymeric structures. rsc.org These reactions are characterized by high efficiency, specificity, and catalyst-free conditions, making them ideal for creating well-defined polymer networks. rsc.org

This compound is an example of a heterobifunctional cross-linker, which possesses two different reactive groups. gbiosciences.comaatbio.comscbt.com This allows for a controlled, two-step reaction process that minimizes undesirable side reactions like self-conjugation and polymerization. gbiosciences.comaatbio.com In a typical approach, one reactive group of the linker is reacted first, followed by the reaction of the second group. This sequential reaction strategy is a key advantage in creating well-defined, cross-linked polymer networks. gbiosciences.comaatbio.com

The tetrazine group on the molecule can react with a dienophile, such as a norbornene-functionalized polymer, through an iEDDA reaction to form a stable, cross-linked network. acs.orgmdpi.com The kinetics of this gelation process can be precisely controlled, and the resulting hydrogels can exhibit a range of mechanical properties. mdpi.comresearchwithrowan.com The choice of the cross-linking agent, including its spacer arm length and reactive groups, is a determining factor for the efficiency of the cross-linking reaction. nih.gov

The synthesis of hydrogels using tetrazine-based click chemistry has become a prominent area of research, particularly for biomedical applications such as 3D cell culture and tissue engineering. rsc.orgacs.orgnih.gov These hydrogels can be formed in the presence of living cells without causing harm, due to the bioorthogonal nature of the reaction. acs.orgmdpi.com For instance, mixing a multi-arm PEG functionalized with tetrazine with a polymer containing norbornene groups leads to the rapid formation of a hydrogel. acs.orgmdpi.com

The versatility of this chemistry allows for the incorporation of various functionalities into the hydrogel network. For example, peptides and other bioactive molecules can be incorporated to create "cell-instructive" matrices that can direct cell behavior. acs.orgresearchwithrowan.com Furthermore, the specificity of the tetrazine-based reaction allows for sequential modifications of the hydrogel network, enabling the creation of complex, patterned materials. acs.org

Mechanistic and Kinetic Investigations of Methyltetrazine Amino Peg3 Azide Reactions

Detailed Reaction Mechanism Elucidation for IEDDA and Azide-Alkyne Cycloadditions

The dual functionality of Methyltetrazine-amino-PEG3-azide allows it to engage in two distinct, highly selective chemical transformations.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction:

The core of the IEDDA reaction is the [4+2] cycloaddition between an electron-poor diene, in this case, the methyltetrazine ring, and an electron-rich dienophile, typically a strained alkene like a trans-cyclooctene (B1233481) (TCO). nih.govresearchgate.net The reaction is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile dictates the rapid reaction rate. nih.govresearchgate.net

The mechanism proceeds as follows:

Retro-Diels-Alder Elimination: This bicyclic adduct is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). nih.gov

Product Formation: The elimination of N₂ results in the formation of a stable dihydropyridazine (B8628806) product, which may further oxidize to a pyridazine (B1198779) depending on the specific reactants and conditions. nih.gov

This reaction is notable for being catalyst-free and proceeding rapidly under physiological conditions, making it a premier bioorthogonal tool. nih.govconju-probe.com

Azide-Alkyne Cycloaddition:

The azide (B81097) (-N₃) group on the PEG spacer engages in [3+2] cycloaddition reactions with alkynes to form stable triazole rings. numberanalytics.com This reaction can proceed via several mechanisms:

Huisgen 1,3-Dipolar Cycloaddition (Thermal): The uncatalyzed reaction between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers due to similar energy barriers for both reaction pathways. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction. The presence of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸-fold) and makes it highly regioselective, exclusively yielding the 1,4-disubstituted triazole. organic-chemistry.org The mechanism is believed to be a stepwise process involving the formation of a copper-acetylide intermediate, which then reacts with the azide. rsc.orgnih.gov CuAAC is robust, tolerating a wide pH range (4-12) and aqueous conditions. organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes (e.g., BCN, DIBO). The ring strain of the alkyne significantly lowers the activation energy, allowing the reaction to proceed quickly without a catalyst. numberanalytics.com

Kinetic Studies of Reaction Rates and Factors Influencing Reactivity

The reaction rates of both the IEDDA and azide-alkyne cycloadditions are paramount for their application, particularly in time-sensitive biological experiments.

The kinetics of the IEDDA reaction are highly tunable and sensitive to both electronic and steric effects on the tetrazine and dienophile partners.

Electronic Effects: The reactivity of tetrazines is inversely correlated with their stability; electron-withdrawing groups on the tetrazine ring lower its LUMO energy, which accelerates the IEDDA reaction. nih.govrsc.orgresearchgate.net Conversely, electron-donating groups on the dienophile raise its HOMO energy, also leading to faster kinetics. rsc.orgnih.gov For instance, N-acylation of 3-aminotetrazines has been shown to increase reactivity by up to 740-fold. thieme.de This principle allows for the fine-tuning of reaction rates for specific applications. oregonstate.edu

Steric Effects: Steric hindrance can significantly impede reaction rates. rsc.org Mono-substituted tetrazines often react faster than their di-substituted counterparts, even if the latter bear strong electron-withdrawing groups. rsc.org Bulky substituents on either the tetrazine or the dienophile can slow the reaction. For example, a bulky tert-butyl group on a tetrazine can reverse the relative reactivity of dienophiles like TCO and cyclopropene. researchgate.net This effect has been exploited to create mutually orthogonal reaction pairs where, for instance, a less bulky tetrazine reacts preferentially with a sterically hindered dienophile, and vice-versa. researchgate.net

The following table summarizes the second-order rate constants (k) for various tetrazine-dienophile pairs, illustrating these effects.

| Tetrazine | Dienophile | Rate Constant (k) in M⁻¹s⁻¹ | Notes |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 - 6,000 | Fast reaction, commonly used pair. |

| 3-methyl-6-phenyl-s-tetrazine | TCO | ~3.3 | Slower due to less activating substituents. |

| H-Tetrazine (less bulky) | TCO | >30x faster than with cyclopropene | Demonstrates steric influence on dienophile reactivity. researchgate.net |

| Me-Tetrazine (more bulky) | TCO | Slower than H-Tz | Methyl group adds some steric bulk compared to hydrogen. researchgate.net |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Norbornene | ~0.25 - 1.9 | Norbornene is a common, moderately reactive dienophile. nih.govacs.org |

Data compiled from multiple sources and represents typical ranges. Actual rates depend on solvent, temperature, and specific derivatives.

IEDDA Reactions: The kinetics of tetrazine ligations are generally stable across a broad pH range. However, a slight acceleration of reaction rates can be observed at lower pH. rsc.org This is attributed to the protonation of nitrogen atoms in the tetrazine ring (or substituents like pyridine), which increases the electron-deficiency of the diene and thus its reactivity in a form of Lewis acid catalysis. rsc.org

Azide-Alkyne Cycloadditions: The copper-catalyzed (CuAAC) reaction is known to be effective over a wide pH range, typically from 4 to 12. organic-chemistry.org Strain-promoted (SPAAC) reactions are also generally insensitive to pH, a key advantage for their use in physiological environments.

Enhanced Solubility: PEG linkers are hydrophilic, which significantly improves the solubility of the entire compound in aqueous buffers—a crucial feature for most biological applications. conju-probe.comthermofisher.comconju-probe.com

Reduced Steric Hindrance: The flexible PEG chain provides distance between the reactive moieties (tetrazine and azide) and any biomolecule to which the compound might be attached. This separation minimizes the risk of steric clash, ensuring that the reactive groups remain accessible to their reaction partners. nih.govnih.gov This can prevent the protein or surface from interfering with the cycloaddition. nih.gov

Minimized Immunogenicity and Non-specific Binding: PEGylation is a well-established strategy to reduce the immunogenicity of molecules and minimize non-specific binding to surfaces and proteins. thermofisher.cominterchim.fr

Conformational Effects: While often considered an "inert" spacer, studies have shown that PEG linkers can influence the conformational properties of attached molecules, particularly small, highly charged peptides. nih.gov However, for most bioconjugation applications, its primary role is to provide favorable physicochemical properties without interfering in the reaction itself. interchim.fr

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of bioorthogonal reactions. nih.govnih.gov

For IEDDA reactions, computational models are used to:

Calculate Reaction Barriers: DFT calculations can predict the activation energy (ΔG‡) for the cycloaddition, which correlates directly with the reaction rate. This allows for the rapid in silico screening of large libraries of tetrazine derivatives to identify candidates with optimal reactivity before undertaking time-consuming synthesis. nih.govchemrxiv.org

Analyze Frontier Molecular Orbitals (FMO): The energy gap between the tetrazine's LUMO and the dienophile's HOMO is a key predictor of reactivity. Computational methods can precisely calculate these orbital energies to rationalize experimentally observed reactivity trends. rsc.orgnih.gov

Employ the Distortion/Interaction Model: This model dissects the activation barrier into two components: the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between the distorted molecules. This analysis has revealed that for some highly reactive tetrazines (e.g., those with sulfone substituents), a lower distortion energy, rather than purely electronic factors, is responsible for their enhanced reactivity. nih.govnih.gov

For azide-alkyne cycloadditions, DFT studies have been crucial in:

Elucidating the CuAAC Mechanism: Computational analyses have supported a stepwise mechanism for the copper-catalyzed reaction, contrasting with the concerted mechanism of the thermal reaction. rsc.org They help model the complex, multi-nuclear copper-acetylide species that are likely the true catalytic intermediates. nih.govnih.gov

Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Characterization

A variety of analytical techniques are employed to monitor the progress of these reactions and confirm the identity of the final conjugated products.

UV-Visible (UV-Vis) Spectroscopy: The tetrazine moiety possesses a characteristic visible absorbance peak, typically between 510-550 nm, which gives it a pink or red color. acs.orgnih.gov The IEDDA reaction consumes the tetrazine ring, leading to the disappearance of this absorbance. This change provides a simple and powerful method for monitoring the reaction progress in real-time and determining reaction kinetics by tracking the decay of the tetrazine concentration. nih.govnih.govnih.gov

Fluorescence Spectroscopy: Many tetrazine-based probes are designed to be "fluorogenic," meaning they are quenched (non-fluorescent) but become highly fluorescent upon reaction. nih.govrsc.org The destruction of the tetrazine core via IEDDA ligation disrupts the quenching mechanism, leading to a significant "turn-on" of the fluorescent signal, which can be used for reaction monitoring and imaging. nih.govnih.gov Fluorescence increases of over 100-fold have been reported. nih.gov